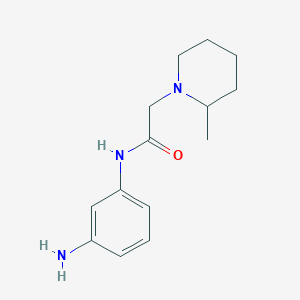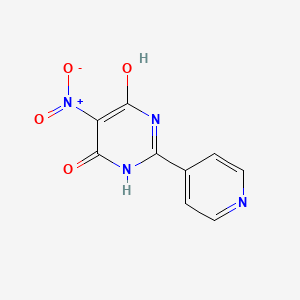
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C9H6N4O4 It is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with nitro and hydroxyl functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-2-carbaldehyde with guanidine nitrate in the presence of a base, followed by nitration and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-2-(pyridin-4-yl)pyrimidine-4,6-diol, while substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitro-pyrimidine-4,6-diol: Similar structure but with a methyl group instead of a pyridinyl group.
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: Contains a propylthio group instead of a pyridinyl group.
4-Hydroxy-5-nitro-2-pyridin-4-yl-1H-pyrimidin-6-one: A closely related compound with similar functional groups.
Uniqueness
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol is unique due to the presence of both nitro and hydroxyl groups on a fused pyridine-pyrimidine ring system. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6N4O4 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
4-hydroxy-5-nitro-2-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6N4O4/c14-8-6(13(16)17)9(15)12-7(11-8)5-1-3-10-4-2-5/h1-4H,(H2,11,12,14,15) |
Clé InChI |
JRACMSMYZHHMDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)
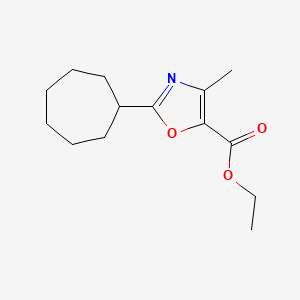
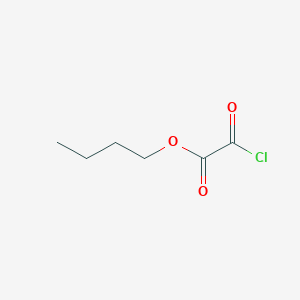
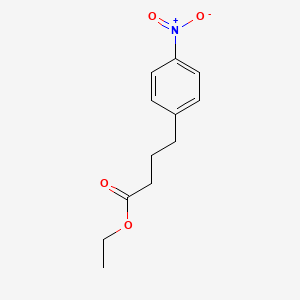
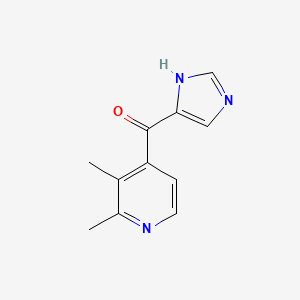
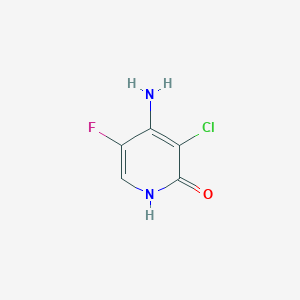
![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
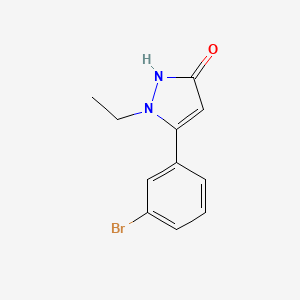
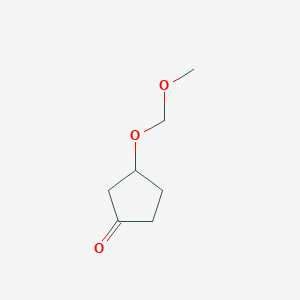
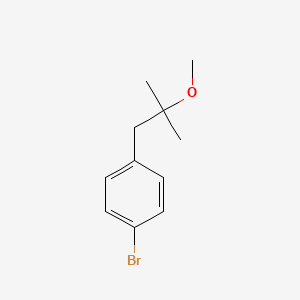
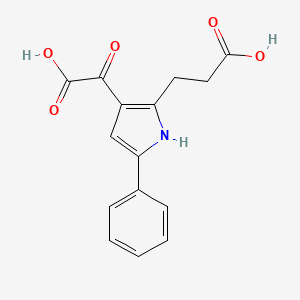
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
